MMV390048 - 1314883-11-8

MMV390048

Catalog Number: EVT-276680
CAS Number: 1314883-11-8
Molecular Formula: C18H14F3N3O2S
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MMV390048 is a synthetic small molecule belonging to the 2-aminopyridine class of compounds. [, , ] It has garnered significant attention in scientific research due to its potent antimalarial activity against various life cycle stages of the Plasmodium parasite, the causative agent of malaria. [, , ] This compound represents a novel class of antimalarials that target the parasite's phosphatidylinositol 4-kinase (PI4K) enzyme. [, , ]

Synthesis Analysis

The synthesis of MMV390048 has been achieved through a multi-step process. A notable approach involves a "bottom-up" strategy using readily available raw materials from the etoricoxib (a nonsteroidal anti-inflammatory drug) supply chain. [] This method eliminates the need for palladium catalysts, which were identified as potential cost drivers in previous synthesis routes. [] The specific steps and conditions involved in this optimized synthesis pathway can be found in the cited literature. []

Molecular Structure Analysis

While a detailed molecular structure analysis is not provided in the reviewed abstracts, MMV390048 is a derivative of the 2-aminopyridine class, further refined into the 2-aminopyrazine subclass. [, ] This information suggests the presence of a pyridine or pyrazine ring structure with an amino group and a fluorine atom at specific positions. [, ] The precise arrangement and configuration of atoms within the molecule necessitate further investigation from full-text research articles.

Mechanism of Action

MMV390048 exerts its antimalarial effect by selectively inhibiting the activity of Plasmodium phosphatidylinositol 4-kinase (PI4K). [, , , ] This enzyme plays a crucial role in the parasite's lifecycle by catalyzing the phosphorylation of phosphatidylinositol, a key phospholipid involved in various cellular processes, including signal transduction and vesicle trafficking. [, , ] By inhibiting PI4K, MMV390048 disrupts these essential cellular processes, ultimately leading to parasite death. [, ]

Applications
  • Antimalarial Drug Development: MMV390048 is a frontrunner in the development of next-generation antimalarial drugs. [, , , ] It has shown efficacy against multiple life cycle stages of the Plasmodium parasite, including both the asexual blood stage responsible for malaria symptoms and the sexual stages responsible for transmission. [, , ]
  • Combating Drug Resistance: MMV390048 has demonstrated efficacy against drug-resistant strains of Plasmodium, making it a valuable tool in the fight against emerging resistance to existing antimalarials. [, , , ]
  • Treatment of Babesiosis: Research indicates that MMV390048 also exhibits potent activity against Babesia parasites, the causative agents of babesiosis, a tick-borne illness. [, ] This finding highlights the potential of MMV390048 as a therapeutic agent for babesiosis and underscores the significance of PI4K as a promising drug target for this parasitic disease. [, ]
  • Target Validation: The identification of PI4K as the target of MMV390048 has provided valuable insights into the biology of the Plasmodium parasite and validated PI4K as a viable drug target for malaria. [, , , ] This discovery has spurred further research into developing new and improved inhibitors of PI4K for malaria treatment. [, , ]
  • Pharmacokinetic and Pharmacodynamic Studies: MMV390048 has been the subject of extensive pharmacokinetic and pharmacodynamic studies in preclinical models and human volunteers. [, , , ] These studies have provided valuable data on the absorption, distribution, metabolism, and excretion of the drug, which are crucial for optimizing dosing regimens and developing effective treatment strategies. [, , ]
Future Directions
  • Clinical Development: Advance MMV390048 through further clinical trials to evaluate its safety, efficacy, and optimal dosing in malaria patients. [, , ]
  • Combination Therapy: Investigate the potential of MMV390048 in combination therapies with other antimalarial drugs. This approach could enhance efficacy, shorten treatment duration, and minimize the risk of resistance development. [, ]
  • Target-Based Drug Discovery: Leverage the knowledge gained from MMV390048's mechanism of action to develop next-generation PI4K inhibitors with improved potency, selectivity, and pharmacokinetic properties. [, , ]
  • Structure-Activity Relationship Studies: Conduct detailed structure-activity relationship (SAR) studies to identify the structural features of MMV390048 that are essential for its antimalarial activity. This information can guide the design of more potent and selective PI4K inhibitors. []

MMV048

    Compound Description: MMV048 is a 2-aminopyridine derivative and a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K) [, ]. It acts as a blood-stage schizonticide, targeting the parasite during its asexual replication stage in red blood cells []. MMV048 has shown promising activity against multiple life cycle stages of the malaria parasite, including drug-resistant strains [, , ]. It effectively blocks parasite transmission from host to mosquito and has demonstrated prophylactic potential [].

    Relevance: MMV048 is a structurally related compound to MMV390048, sharing the core 2-aminopyridine scaffold [, ]. It was the first PI4K inhibitor to enter clinical development for malaria, paving the way for the development of MMV390048 [, ]. Both compounds exhibit similar mechanisms of action, targeting the same enzyme in the malaria parasite [, ]. MMV390048 represents a next-generation PI4K inhibitor with improved properties compared to MMV048 [].

UCT943

    Compound Description: UCT943 is a 2-aminopyrazine derivative developed as a next-generation PI4K inhibitor []. This compound exhibits enhanced solubility and improved potency against various life cycle stages of the malaria parasite compared to MMV048 []. UCT943 demonstrates high efficacy in preclinical models and possesses favorable pharmacokinetic properties, suggesting its potential as a single-dose treatment for malaria [].

    Relevance: UCT943 is structurally related to MMV390048, belonging to the same class of 2-aminopyridine/pyrazine PI4K inhibitors []. It shares a similar mechanism of action with MMV390048, targeting the same enzyme in the malaria parasite []. UCT943 showcases the ongoing efforts to optimize and develop more potent and drug-like PI4K inhibitors for malaria treatment [], highlighting MMV390048's position within this developmental lineage.

MMV010576

    Compound Description: MMV010576, chemically known as 4-(2-amino-5-(4-(methylsulfonyl)phenyl)pyridin-3-yl)-2-methoxyphenol, is a potent and selective antiplasmodial agent []. It was identified as a promising hit against Trypanosoma brucei, the parasite responsible for African trypanosomiasis [].

    Relevance: MMV010576 shares structural similarities with MMV390048, specifically the core 2-aminopyridine scaffold []. This highlights the potential of this chemical class for targeting different parasitic diseases. The study investigating MMV010576 against T. brucei also explored a library of related compounds that were initially developed for their antiplasmodial activity, emphasizing the exploration of shared chemical space for different parasitic diseases [].

Atovaquone

    Compound Description: Atovaquone is an antimalarial drug that acts by inhibiting the cytochrome bc1 complex in the parasite's electron transport chain []. It is often used in combination with azithromycin for the treatment of babesiosis [].

    Relevance: While structurally unrelated to MMV390048, atovaquone serves as a comparator drug in studies investigating MMV390048's efficacy against Babesia infection []. The emergence of atovaquone-resistant Babesia parasites highlights the need for new therapeutic options, with MMV390048 potentially offering a solution [].

Properties

CAS Number

1314883-11-8

Product Name

Mmv-390048

IUPAC Name

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24)

InChI Key

RTJQABCNNLMCJF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MMV390048; MMV-390048; MMV 390048; MMV-048; MMV 048; MMV048.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.